molecular formula C15H16O4 B6380063 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261954-35-1

4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380063
CAS RN: 1261954-35-1
M. Wt: 260.28 g/mol
InChI Key: KNSGNVHPTQTMNG-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% (4-DMP-2MP) is a synthetic compound that has recently gained attention for its potential applications in scientific research and laboratory experiments. It is a white to off-white powder that is soluble in both water and methanol, and is a common intermediate in the synthesis of various other compounds. The purpose of

Mechanism of Action

The exact mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, it has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, and to protect against neuronal damage. It has also been shown to have anti-cancer activity, and to reduce the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is its availability. It is relatively easy to synthesize, and is commercially available as a white to off-white powder. However, it is important to note that it is not approved for human or animal use, and should only be used in laboratory experiments.

Future Directions

The potential applications of 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% are still being explored, and there are many potential future directions for research. These include further studies of its anti-inflammatory, antioxidant, and neuroprotective effects, as well as its potential therapeutic applications in the treatment of various diseases. In addition, further studies are needed to explore its mechanism of action, and to determine its efficacy in laboratory experiments. Finally, further research is needed to explore the potential applications of 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in drug discovery and cancer research.

Synthesis Methods

4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is typically synthesized through a two-step process. The first step involves the condensation of 2,5-dimethoxyphenol and 2-methoxyphenol in the presence of an acid catalyst, such as HCl or H2SO4. The second step involves the reaction of the resulting 4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% with an aldehyde, such as benzaldehyde, in the presence of a base catalyst, such as NaOH or KOH. This reaction produces a compound known as 4-methoxy-2,5-dimethoxybenzaldehyde, which is the desired product.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research, particularly in the fields of drug discovery, cancer research, and neuroscience. It has been shown to have anti-inflammatory and antioxidant properties, and has been used as a reference compound in studies of the pharmacological activity of other compounds. It has also been used in studies of the mechanism of action of various drugs, and has been used as a potential therapeutic agent in the treatment of certain types of cancer.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-17-11-5-7-14(18-2)12(9-11)10-4-6-13(16)15(8-10)19-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSGNVHPTQTMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685650
Record name 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-35-1
Record name 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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